molecular formula C12H15NO4S B13507557 1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate

1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B13507557
M. Wt: 269.32 g/mol
InChI Key: WJCFAVIDYHFVME-UHFFFAOYSA-N
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Description

1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate is an organic compound that features both azetidine and benzene rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of azetidine derivatives with benzene sulfonate compounds. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonamide
  • 1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonyl chloride

Uniqueness

1-Acetylazetidin-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(1-acetylazetidin-3-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H15NO4S/c1-9-3-5-12(6-4-9)18(15,16)17-11-7-13(8-11)10(2)14/h3-6,11H,7-8H2,1-2H3

InChI Key

WJCFAVIDYHFVME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)C

Origin of Product

United States

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